Lipophilicity Advantage: (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enal vs. 3-Chloro-3-phenylprop-2-enal and (E)-3-(4-Chlorophenyl)acrylaldehyde
The target compound exhibits a calculated LogP of 3.1186, significantly higher than that of 3-chloro-3-phenylprop-2-enal (LogP 2.4652) and (E)-3-(4-chlorophenyl)acrylaldehyde (LogP 2.5521). This increased lipophilicity is attributed to the additional para-chloro substituent and (Z)-stereochemistry [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP 3.1186 |
| Comparator Or Baseline | 3-Chloro-3-phenylprop-2-enal (CAS 40133-53-7): LogP 2.4652; (E)-3-(4-chlorophenyl)acrylaldehyde (CAS 49678-02-6): LogP 2.5521 |
| Quantified Difference | ΔLogP +0.653 vs. 3-chloro-3-phenylprop-2-enal; +0.567 vs. (E)-3-(4-chlorophenyl)acrylaldehyde |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
Higher lipophilicity predicts improved membrane permeability and potential CNS penetration, making this compound a preferred starting point for lead optimization programs targeting intracellular or blood-brain barrier-crossing agents.
- [1] ChemSrc. (2024). 3-chloro-3-phenylprop-2-enal. LogP data. Retrieved from https://m.chemsrc.com/en/cas/40133-53-7_1146494.html View Source
